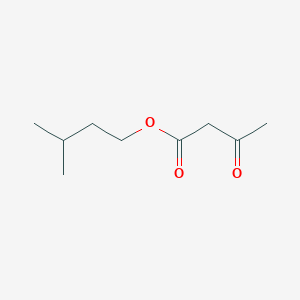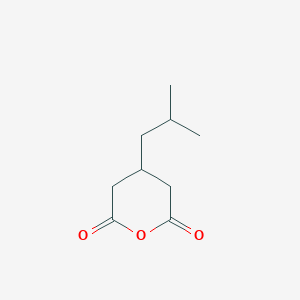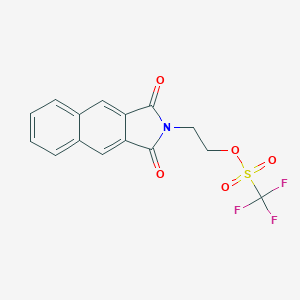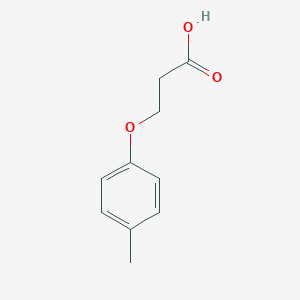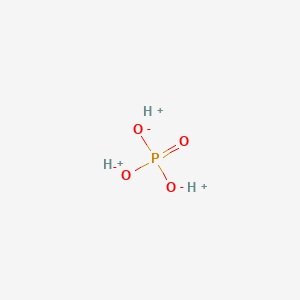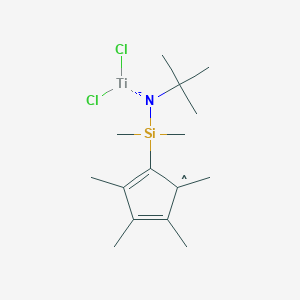
2,3,4,5-Tetramethylcyclopentadienedimethylsilyl-tert-butylamido titanium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2,3,4,5-Tetramethylcyclopentadienedimethylsilyl-tert-butylamido titanium dichloride" is a titanium(IV) complex that is not directly mentioned in the provided papers. However, the papers do discuss related titanium complexes with cyclopentadienyl ligands and their synthesis, characterization, and potential applications in catalysis, particularly in the polymerization of ethylene and copolymerization with 1-hexene , as well as the synthesis of titanium complexes with a 1-(3-butenyl)-2,3,4,5-tetramethylcyclopentadienyl ligand .
Synthesis Analysis
The synthesis of related titanium(IV) complexes involves the elimination reactions of TiCl4 with double-trimethylsilyl-substituted preligands, followed by reduction of the corresponding imine compounds with LiAlH4 . Another method includes the reaction of LiCp with TiCl3 in dimethoxyethane, followed by oxidation with lead dichloride . These methods highlight the versatility in synthesizing titanium complexes with various cyclopentadienyl ligands.
Molecular Structure Analysis
The molecular structure of these titanium complexes is characterized by techniques such as 1H and 13C NMR, elemental analyses, and single-crystal X-ray crystallography . The X-ray crystallography analysis reveals a three-legged piano-stool geometry for the titanium complexes . For the peralkyl titanocene complex, the structure showed two pendent 3-butenyl side chains in the lateral positions of the bent metallocene unit .
Chemical Reactions Analysis
The titanium complexes discussed in the papers are primarily investigated for their catalytic properties. For instance, the new half-sandwich titanium(IV) complexes have been evaluated for their ability to catalyze the polymerization of ethylene and copolymerization with 1-hexene . The reactivity of the titanium complexes with other reagents, such as B(C6F5)3, was monitored by NMR spectroscopy, indicating the potential for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of these titanium complexes are inferred from their structural characteristics and reactivity. The complexes exhibit geometries conducive to catalysis and are likely to possess properties that make them suitable for applications in polymerization reactions . The presence of various substituents on the cyclopentadienyl ligands can influence the electronic properties of the titanium center and thus affect the catalytic activity .
Aplicaciones Científicas De Investigación
Catalysts in Olefin Polymerization
Titanium and zirconium complexes, including those with silicone-bridged phenoxycyclopentadienyl ligands, have been synthesized and investigated for their utility in olefin copolymerization processes. Such complexes, including dimethylsilyl(2,3,4,5-tetramethylcyclopentadienyl)(3-tert-butyl-5-methyl-2-phenoxy)titanium dichloride, exhibit high yields and provide insights into the development of catalysts for the efficient synthesis of polymers (Hanaoka et al., 2007). Additionally, the synthesis and characterization of titanium complexes containing variants of the tetramethylcyclopentadienyl ligand further contribute to the understanding of catalytic behaviors in polymerization processes (Okuda, Plooy, & Toscano, 1995).
Chemical Vapor Deposition (CVD) of Thin Films
The use of titanium tetrachloride and primary amines, including tert-butylamine, leads to the formation of imido complexes that are relevant for the chemical vapor deposition of titanium nitride films. This process is significant for the development of thin films with applications in electronics and protective coatings (Lewkebandara et al., 1994).
Photocatalytic Processes
The investigation into the photocatalytic degradation of pharmaceutical agents using titanium dioxide highlights the utility of titanium complexes in environmental remediation. Such studies explore the transformation of compounds under simulated solar irradiation, contributing to the development of photocatalytic methods for the purification of water and the breakdown of pollutants (Sakkas et al., 2007).
Safety And Hazards
Propiedades
InChI |
InChI=1S/C15H27NSi.2ClH.Ti/c1-10-11(2)13(4)14(12(10)3)17(8,9)16-15(5,6)7;;;/h1-9H3;2*1H;/q-1;;;+2/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQYDCCXYYUFSZ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([C](C(=C1C)[Si](C)(C)[N-]C(C)(C)C)C)C.Cl[Ti]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27Cl2NSiTi- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetramethylcyclopentadienedimethylsilyl-tert-butylamido titanium dichloride | |
CAS RN |
135072-61-6 |
Source


|
| Record name | [N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanaminato]dichlorotitanium(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

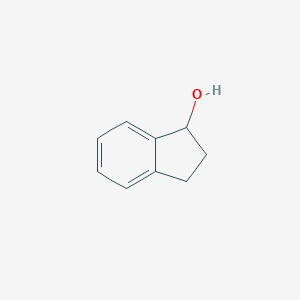
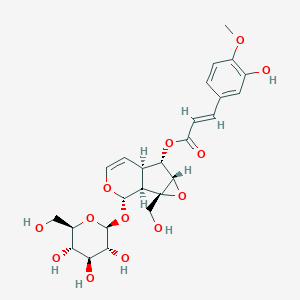

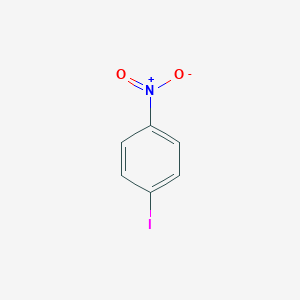
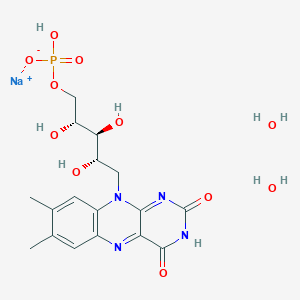
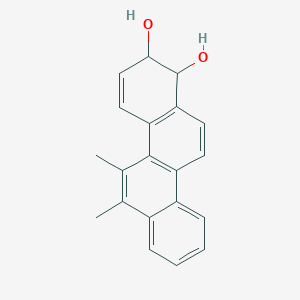
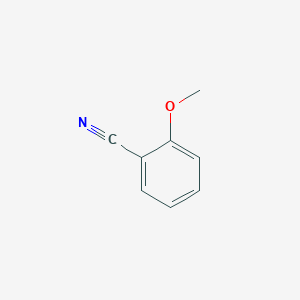
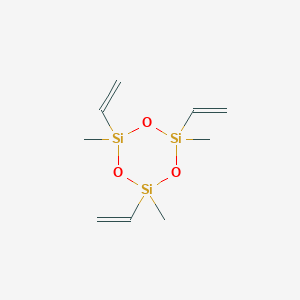
![2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylphenyl]-4-iodoisoindole-1,3-dione](/img/structure/B147134.png)
